

Application Note: Measuring the Ferric Reducing Antioxidant Power (FRAP) of Melanocin B

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Compound of Interest

Compound Name: Melanocin B

Cat. No.: B1249334

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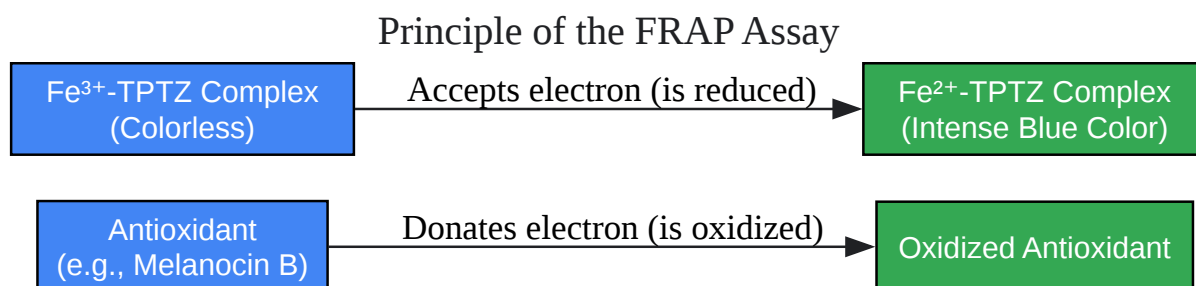
Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for measuring the antioxidant capacity of **Melanocin B** using the Ferric Reducing Antioxidant Power (FRAP) assay.

Melanocin B is a natural compound known for its antioxidant effects[1]. The FRAP assay is a common, simple, and reliable method to assess the total antioxidant capacity of a substance by measuring its ability to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+})[2][3]. This document outlines the principle of the assay, required materials, a step-by-step procedure for sample preparation and analysis, and instructions for data interpretation.

Principle of the FRAP Assay

The FRAP assay is a colorimetric method based on a redox reaction. At a low pH (around 3.6), antioxidants in the sample reduce a colorless ferric complex (Fe^{3+} -TPTZ) to an intensely blue-colored ferrous complex (Fe^{2+} -TPTZ)[4][5]. The intensity of the blue color, measured by absorbance at approximately 593 nm, is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample[2][6]. The antioxidant capacity of the test sample, **Melanocin B**, is quantified by comparing its absorbance change to that of a standard, typically Iron (II) sulfate (FeSO_4) or a known antioxidant like Trolox.



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Caption: Chemical principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Materials and Reagents

Equipment

- Spectrophotometric multiwell plate reader (capable of reading at 593 nm)
- 96-well clear, flat-bottom microplates
- Incubator or water bath set to 37°C
- Calibrated single and multichannel pipettes
- Standard laboratory glassware and consumables (e.g., tubes, pipette tips)
- Vortex mixer

Reagents

- **Melanocin B** (Molecular Weight: 329.30 g/mol)^[1]
- Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in distilled water. Add 16 mL of glacial acetic acid and bring the final volume to 1 liter with distilled water. Confirm pH is 3.6.^[7]
- TPTZ Solution (10 mM in 40 mM HCl): Dissolve 31 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl. Warm gently (e.g., 50°C) if necessary to fully dissolve.^[7]

- Ferric Chloride (FeCl_3) Solution (20 mM): Dissolve 54 mg of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in 10 mL of distilled water.^[7]
- Ferrous Sulfate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) Standard Stock (2 mM): Dissolve 55.6 mg of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ in 100 mL of distilled water. Prepare fresh daily.
- Solvent for **Melanocin B**: Dimethyl sulfoxide (DMSO) or ethanol (ensure the final concentration of the solvent in the assay well is non-interfering, typically <1%).
- Ultrapure distilled water.

Experimental Protocol

This protocol is designed for a 96-well plate format for high-throughput analysis.

Reagent Preparation

- FRAP Working Reagent: Prepare this fresh on the day of the assay. Mix the Acetate Buffer, TPTZ Solution, and FeCl_3 Solution in a 10:1:1 (v/v/v) ratio. For example, to prepare 24 mL of the reagent, mix 20 mL of Acetate Buffer, 2 mL of TPTZ Solution, and 2 mL of FeCl_3 Solution.^{[7][8]}
- Pre-warm the FRAP Working Reagent to 37°C before use.^[2] The solution should be a light straw color; a blue tinge indicates contamination and the reagent should be discarded.^[7]
- **Melanocin B** Sample Preparation:
 - Prepare a stock solution of **Melanocin B** (e.g., 10 mM) in a suitable solvent like DMSO.
 - From the stock, prepare a series of working dilutions (e.g., 50, 100, 250, 500, 1000 μM) using distilled water or the appropriate buffer.
- Ferrous Sulfate (Fe^{2+}) Standard Curve Preparation:
 - Perform serial dilutions of the 2 mM FeSO_4 stock solution with distilled water to prepare standards with final concentrations ranging from approximately 15 μM to 1000 μM . A typical dilution series might be 1000, 500, 250, 125, 62.5, and 31.25 μM .^[4]

- Include a "zero" standard (blank) containing only distilled water.

FRAP Assay Experimental Workflow



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Caption: Step-by-step experimental workflow for the FRAP assay.

Assay Procedure

- Plate Setup: Add 10 µL of each standard dilution, **Melanocin B** sample, and blank (water) to separate wells of a 96-well plate. It is recommended to run all samples and standards in triplicate.
- Reaction Initiation: Using a multichannel pipette, add 190 µL of the pre-warmed FRAP Working Reagent to each well. Mix gently by pipetting or by placing the plate on a shaker for a few seconds.
- Incubation: Incubate the plate at 37°C. The reaction time can vary; a fixed time between 15 and 60 minutes is common.^{[4][9]} An initial incubation of 30 minutes is recommended, but this may require optimization for **Melanocin B**.
- Measurement: After incubation, measure the absorbance of each well at 593 nm using a microplate reader.^[2]

Data Analysis and Presentation

- Correct Absorbance: Average the absorbance readings for each triplicate. Subtract the average absorbance of the blank from the average absorbance of all standards and samples.
- Standard Curve: Plot a standard curve of the corrected absorbance values (Y-axis) against the corresponding concentrations of the FeSO₄ standards (X-axis, in µM).
- Calculate FRAP Value: Determine the linear regression equation for the standard curve ($y = mx + c$), where 'y' is absorbance, 'm' is the slope, 'x' is concentration, and 'c' is the intercept. The R² value should be >0.99 for a reliable curve.
- For each **Melanocin B** sample, calculate its Fe²⁺ equivalent concentration using the equation: FRAP Value (µM Fe²⁺ Eq.) = (Corrected Sample Absorbance - c) / m
- Express the final result as µM of Fe²⁺ equivalents per µM of **Melanocin B** or per mg/mL of **Melanocin B**.

Data Presentation

Quantitative data should be summarized in a clear, tabular format. The table below shows an example with hypothetical data for **Melanocin B**.

Sample Description	Concentration (μM)	Mean Absorbance (593 nm)	Corrected Absorbance (Abs - Blank)	Calculated FRAP Value (μM Fe ²⁺ Equivalents)
Blank	0	0.052	0.000	0.0
FeSO ₄ Standard	62.5	0.185	0.133	62.5
FeSO ₄ Standard	125	0.319	0.267	125.0
FeSO ₄ Standard	250	0.581	0.529	250.0
FeSO ₄ Standard	500	1.115	1.063	500.0
Melanocin B	100	0.255	0.203	95.1
Melanocin B	250	0.512	0.460	216.5
Melanocin B	500	0.989	0.937	440.8
Trolox (Control)	250	0.620	0.568	267.4

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